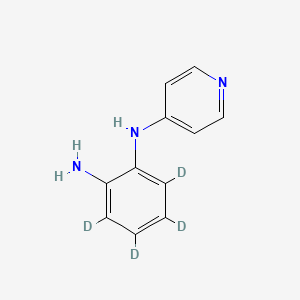
4-(2-Aminoanilino)pyridine-d4
説明
“4-(2-Aminoanilino)pyridine-d4” is a chemical compound with the molecular formula C11H7D4N3 and a molecular weight of 189.25 . It is used as an intermediate in the preparation of labeled Timiperone, adrenergic agents, and cyclooxygenase-2 inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H7D4N3 . The presence of deuterium (D) indicates that this compound is a deuterated version of “4-(2-Aminoanilino)pyridine”, which means that some or all of the hydrogen atoms (H) in the molecule have been replaced with deuterium.科学的研究の応用
Synthesis and Structural Investigation
4-(2-Aminoanilino)pyridine-d4 and its derivatives are actively researched in the field of synthetic chemistry. A notable compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, synthesized from pyridine-4-carboxaldehyde, has been characterized using various spectroscopic techniques and computational methods, highlighting its potential in antimicrobial activity and molecular docking studies (Elangovan et al., 2021).
Catalytic Applications
4-Dimethyl amino pyridine, a related compound, serves as a highly active catalyst in acylation and esterification reactions, crucial in pharmaceutical synthesis. This demonstrates the significant role of pyridine derivatives in facilitating chemical reactions in drug development (Sun Ji-gu, 2014).
Quantum Computational and Spectroscopic Investigations
The pyridine derivative ampyra (4-aminopyridine) underwent quantum chemical investigation using density functional theory, revealing valuable insights into its electronic and spectroscopic properties. These studies are essential for understanding the reactivity and potential applications of such compounds (Siddiqui & Javed, 2021).
Corrosion Inhibition
Pyridine derivatives are also investigated for their corrosion inhibition properties. A new Schiff base derivative with pyridine rings was synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments, showcasing the versatility of pyridine compounds in industrial applications (Ji et al., 2016).
Antimicrobial Activities and DNA Interactions
Studies on pyridine-2-carboxylic acid and its derivatives, including variations with pyridine rings, indicate significant antimicrobial activities and interactions with DNA. These findings are crucial for the development of new pharmaceuticals and therapeutic agents (Tamer et al., 2018).
Fluorescence Properties in Complexes
Pyridine derivatives have been used to synthesize complexes with Eu(III) and Tb(III) showcasing interesting fluorescence properties. This is important for applications in materials science, particularly in developing novel luminescent materials (Tang et al., 2006).
作用機序
Target of Action
4-(2-Aminoanilino)pyridine-d4 is an intermediate used in the preparation of various biochemical compounds, including Timiperone , adrenergic agents , and cyclooxygenase-2 inhibitors . These targets play crucial roles in various biological processes, such as neurotransmission and inflammation.
生化学分析
Biochemical Properties
4-(2-Aminoanilino)pyridine-d4 plays a significant role in biochemical reactions, particularly in the synthesis of labeled compounds for research purposes. It interacts with various enzymes and proteins, including cyclooxygenase-2, which is involved in the inflammatory response. The interaction with cyclooxygenase-2 leads to the inhibition of this enzyme, thereby reducing inflammation . Additionally, this compound is used in the synthesis of adrenergic agents, which interact with adrenergic receptors to modulate physiological responses such as heart rate and blood pressure .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by interacting with enzymes like cyclooxygenase-2, leading to altered gene expression and reduced inflammatory responses . In addition, its role in the synthesis of adrenergic agents means it can affect cellular metabolism and energy production by modulating adrenergic receptor activity . These interactions can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, its interaction with cyclooxygenase-2 involves binding to the active site of the enzyme, leading to its inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Similarly, in the synthesis of adrenergic agents, this compound acts as a precursor that binds to adrenergic receptors, modulating their activity and influencing physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced efficacy in biochemical assays . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can maintain its inhibitory effects on cyclooxygenase-2, leading to sustained anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase-2, reducing inflammation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in the synthesis of labeled compounds. It interacts with enzymes such as cyclooxygenase-2 and adrenergic receptors, influencing metabolic flux and metabolite levels . The deuterium labeling allows for precise tracking of these metabolic pathways, providing valuable insights into the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport mechanisms ensure that this compound reaches its target sites, such as cyclooxygenase-2 and adrenergic receptors, to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with cyclooxygenase-2 occurs in the endoplasmic reticulum, where the enzyme is localized . This precise localization ensures that this compound can effectively inhibit its target enzymes and modulate cellular processes.
特性
IUPAC Name |
3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)NC2=CC=NC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



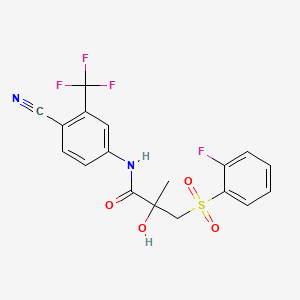
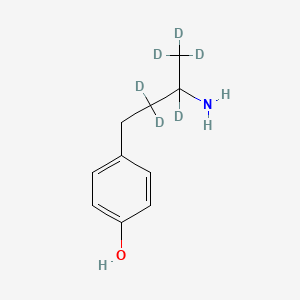
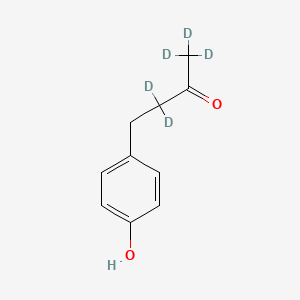
![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
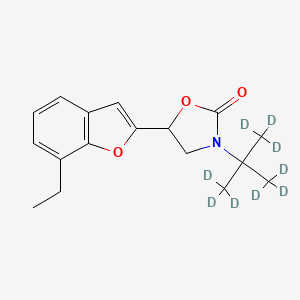
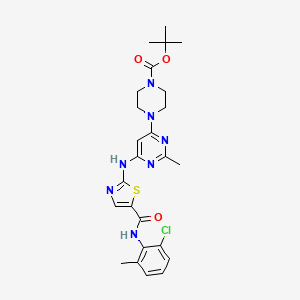

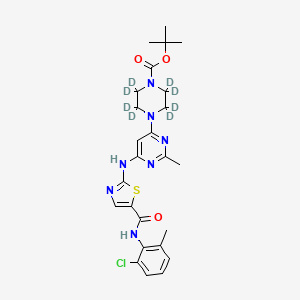
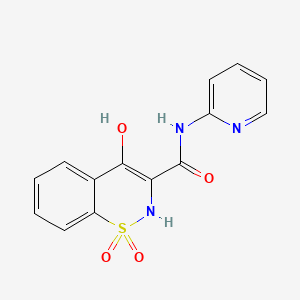
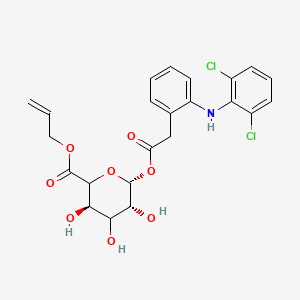
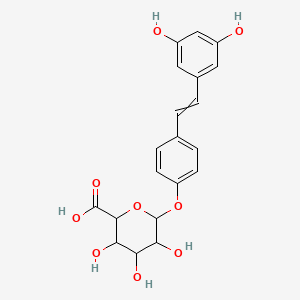
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
